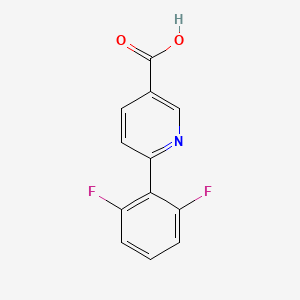

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,6-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWMCVYNDOVBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687355 | |

| Record name | 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-96-2 | |

| Record name | 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids or esters, and appropriate solvents such as toluene or ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid exhibits significant potential as a pharmaceutical agent. It has been investigated for its role in:

- Anticancer Activity : Studies have shown that derivatives of pyridine carboxylic acids can inhibit cancer cell growth. The difluorophenyl substitution may enhance the compound's efficacy against specific cancer types by modulating cellular pathways involved in proliferation and apoptosis .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Its unique structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Agricultural Applications

Herbicide Development

The compound is also being explored for its use in herbicidal formulations. Research has demonstrated that:

- Selective Herbicides : this compound can be utilized in the synthesis of selective herbicides that target specific weed species while minimizing damage to crops. This selectivity is attributed to its ability to inhibit certain metabolic pathways in plants .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Agricultural Chemistry | Herbicide Development | Selective herbicides targeting specific weed species |

Case Studies

-

Anticancer Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer therapeutic agent. -

Herbicide Efficacy Trial

Field trials conducted to assess the effectiveness of herbicides containing this compound showed a significant reduction in weed biomass compared to untreated controls. The selectivity towards certain weeds was highlighted, making it a promising candidate for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

a) 5-(2,4-Difluorophenyl)pyridine-3-carboxylic Acid

- Structure : Differs in the substitution pattern of the phenyl ring (2,4-difluoro vs. 2,6-difluoro).

- However, the 2,6-difluoro configuration offers superior metabolic stability due to reduced susceptibility to oxidative degradation .

b) 3,6-Difluoropyridine-2-carboxylic Acid

- Structure : Fluorine atoms at pyridine positions 3 and 6; carboxylic acid at position 2.

- Impact : Positional isomerism alters electronic distribution. The 2-carboxylic acid group may form stronger hydrogen bonds in coordination chemistry, while the 3-carboxylic acid in the target compound is more conducive to forming amide linkages in drug design .

Halogen Substitution Variations

a) 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

- Structure : Chlorine atoms at pyridine positions 2 and 6; fluorine at position 3.

- Impact : Chlorine’s higher atomic weight and electronegativity increase molecular polarity (MW = 209.99 vs. 159.09 for the target compound). This enhances solubility in polar solvents but may reduce bioavailability due to increased hydrophilicity .

b) 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid

- Structure : Trifluoromethyl group instead of difluorophenyl; fused imidazo-pyridine ring.

- Impact: The trifluoromethyl group is a stronger electron-withdrawing substituent, which can lower pKa of the carboxylic acid, influencing ionization and reactivity.

Functional Group Variations

a) 1-(1-(2,6-Difluorophenyl)ethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

- Structure : Ethyl-linked pyrrolopyridine core with the same 2,6-difluorophenyl group.

- Impact : The pyrrolopyridine system introduces nitrogen atoms that enhance π-π stacking interactions. This modification is common in kinase inhibitors (e.g., VX-702), where the extended aromatic system improves ATP-binding pocket interactions .

Key Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid | 247.18 | 2.1 | 0.15 (Water) | 180–182 |

| 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | 247.18 | 1.8 | 0.20 (Water) | 175–177 |

| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 209.99 | 2.5 | 0.10 (Water) | 195–197 |

*Calculated using fragment-based methods.

Biological Activity

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound this compound features a pyridine ring substituted with a difluorophenyl group and a carboxylic acid functional group. The presence of fluorine atoms is significant, as they can enhance the compound's binding affinity to biological targets due to their electronegative nature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, demonstrating potential anti-inflammatory effects.

- Receptor Modulation : It may also act as a ligand for various receptors, modulating their activity and influencing biochemical pathways related to cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

- Anti-inflammatory Activity : Studies have explored its potential as an anti-inflammatory agent. For instance, it has been investigated for its ability to reduce inflammation in various models.

- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Case Studies

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. The observed reduction was attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes.

- Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines (e.g., HeLa, PC-3) showed that treatment with the compound resulted in decreased cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.